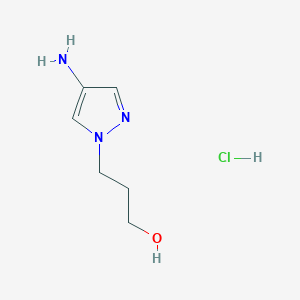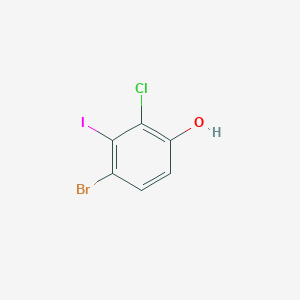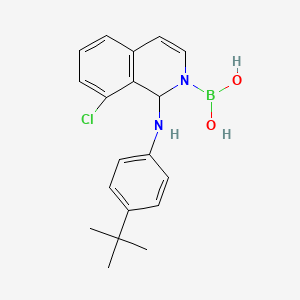
Leu-Leu acetate salt
Vue d'ensemble
Description
Leu-Leu acetate salt, also known as Leucylleucine (Leu-Leu), is a compound with the empirical formula C12H24N2O3 · C2H4O2 and a molecular weight of 304.38 . It is used to study the functionality of dileucine motifs, which are responsible for the internalization and targeting of vesicular acetylcholine transporter and clathrin adaptors AP-1 and AP-2 .
Synthesis Analysis
While specific synthesis methods for Leu-Leu acetate salt were not found, a related compound, a novel sublimable organic salt, was synthesized and its chemical structure was characterized by FTIR, 1D NMR, 2D NMR, and elemental analysis .
Applications De Recherche Scientifique
Enhanced Extinction Memory
A study by Maeng et al. (2017) explored the acute effects of leuprolide acetate (LEU) on fear extinction in male rats. The research found that acute administration of LEU increased serum testosterone levels during extinction training and enhanced extinction recall. This enhanced memory was associated with increased neuronal activity within specific brain regions, suggesting LEU's potential influence on extinction memory consolidation through hormonal modulation (Maeng et al., 2017).
Fungal Model for Metabolic Disorders
Rodríguez et al. (2004) utilized Aspergillus nidulans to model 3-methylcrotonyl-CoA carboxylase deficiency, a condition relevant to human metabolism. The study provided insights into leucine catabolism and proposed a metabolic link between isoprenoid biosynthesis and leucine degradation, offering a fungal perspective on human metabolic disorders (Rodríguez et al., 2004).
Aqueous Stability and Complexation
Rahimi et al. (2016) investigated the aqueous stability of leuprolide acetate (LA) and its complexation with β-cyclodextrin (β-CD), finding that LA/β-CD complexes exhibited higher stability across various pH levels. This study highlights the importance of complexation in improving the stability of pharmaceutical compounds in aqueous environments (Rahimi et al., 2016).
ACE Inhibition by Dipeptides
Research by Ono et al. (2006) identified Phe–Leu as an angiotensin I-converting enzyme (ACE) inhibitor from hydrolysate of chum salmon muscle, providing evidence for the bioactivity of dipeptides in inhibiting ACE. This work contributes to understanding the potential of peptides derived from natural sources in managing hypertension (Ono et al., 2006).
Mécanisme D'action
While the specific mechanism of action for Leu-Leu acetate salt was not found, it is known that Leu-Leu may be used to study the functionality of dileucine motifs . These motifs are responsible for the internalization and targeting of vesicular acetylcholine transporter and clathrin adaptors AP-1 and AP-2 .
Safety and Hazards
Orientations Futures
While specific future directions for Leu-Leu acetate salt were not found, research on related compounds such as Leuprorelin, a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH), suggests potential future directions in the treatment of several hormone-responsive tumor systems using therapeutic peptides .
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.C2H4O2/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;1-2(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUHGRPWUPRNDP-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746719 | |
| Record name | L-Leucyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-Leu acetate salt | |
CAS RN |
73237-76-0 | |
| Record name | L-Leucine, N-L-leucyl-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73237-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)

![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)